

Protocols for Antimony-123 sample preparation and digestion

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Compound of Interest

Compound Name: Antimony-123

Cat. No.: B576670

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An Application Note on Methodologies for the Preparation and Digestion of Samples for **Antimony-123** Analysis

Introduction

Antimony (Sb) is a metalloid of significant interest in environmental science, toxicology, and drug development due to its presence in various materials and its potential health effects. It exists in different oxidation states, primarily as Sb(III) and Sb(V), with toxicity dependent on its speciation.[1] Antimony has two stable isotopes, ^{121}Sb and ^{123}Sb . [2] The precise measurement of the $^{123}\text{Sb}/^{121}\text{Sb}$ ratio by techniques like multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) can be used for environmental and archaeological tracing. [3][4]

Accurate and reliable quantification of **Antimony-123** (^{123}Sb) necessitates meticulous sample preparation and digestion to ensure the complete dissolution of the analyte from the sample matrix, prevent contamination, and maintain the integrity of its isotopic composition. This document provides detailed protocols for the preparation and digestion of various sample matrices for subsequent ^{123}Sb analysis. The chemical behavior of ^{123}Sb is identical to that of total antimony; therefore, these methods are applicable for the analysis of this specific isotope, with isotopic differentiation occurring during the analytical measurement phase.

Principle of Sample Preparation

The primary objective of sample preparation for ^{123}Sb analysis is to transform a solid or complex sample into a clear, particle-free, acidic solution suitable for introduction into analytical

instruments like ICP-MS or ICP-OES.[5] This is typically achieved through acid digestion, which involves heating the sample with concentrated acids to decompose the matrix.[5] For speciation analysis, milder extraction techniques are employed to preserve the original oxidation states of antimony.[6][7]

General Apparatus and Reagents

Apparatus:

- Microwave digestion system with temperature and pressure control[8]
- Hot plate or heating block[9]
- Polytetrafluoroethylene (PTFE) or perfluoroalkoxy (PFA) digestion vessels[8]
- Volumetric flasks and pipettes
- Analytical balance
- Fume hood
- Syringe filters (0.45 μm)[10]

Reagents:

- High-purity, trace metal grade nitric acid (HNO_3 , 65-70%)[11]
- Trace metal grade hydrochloric acid (HCl , 30-37%)[5]
- Trace metal grade hydrofluoric acid (HF , 40-48%) - Caution: Extremely corrosive and toxic. [5]
- Trace metal grade hydrogen peroxide (H_2O_2 , 30%)[11]
- Ultrapure deionized water (18.2 $\text{M}\Omega\cdot\text{cm}$)[10]
- Standard solutions of Antimony for calibration

Experimental Protocols

Protocol 1: Microwave-Assisted Acid Digestion of Biological and Organic Matrices

This method is suitable for a wide range of organic samples, including biological tissues, blood, hair, and plant materials, prior to total ^{123}Sb analysis.[\[1\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)

Procedure:

- Weigh approximately 0.1 to 0.5 g of the homogenized sample into a clean microwave digestion vessel.[\[8\]](#)[\[14\]](#)
- Carefully add 5-10 mL of concentrated nitric acid (HNO_3) to the vessel in a fume hood.[\[14\]](#)
- If the sample has a high organic content, cautiously add 1-2 mL of hydrogen peroxide (H_2O_2) to aid in the oxidation of the organic matter.[\[11\]](#)[\[15\]](#)
- Seal the vessels and place them in the microwave digestion system.
- Set the microwave program to ramp to a temperature of 180-200°C over 15 minutes and hold for an additional 15-20 minutes.[\[8\]](#)[\[16\]](#)
- After the program is complete, allow the vessels to cool to room temperature.
- Carefully open the vessels in a fume hood and transfer the digested solution to a 50 mL volumetric flask.[\[8\]](#)
- Rinse the digestion vessel with small volumes of ultrapure water and add the rinsings to the volumetric flask.
- Bring the flask to volume with ultrapure water. The final acid concentration should be between 2-5%.[\[11\]](#)
- The sample is now ready for analysis by ICP-MS or a similar technique.

Protocol 2: Open-Vessel Acid Digestion of Geological and Siliceous Matrices

This protocol is designed for samples with high silicate content, such as soils, sediments, and rocks, where a total decomposition is required.^{[1][17]} The use of hydrofluoric acid (HF) is necessary to dissolve the silicate matrix.^[1]

Procedure:

- Weigh approximately 0.1 g of the finely ground sample into a PTFE beaker.^[8]
- In a fume hood specifically designed for HF use, add 3 mL of concentrated HNO₃ and 3 mL of HF.^[17]
- Place the beaker on a hot plate at a temperature of approximately 125°C and allow it to digest for several hours, or until the sample is completely dissolved.^[1]
- Evaporate the solution to near dryness to remove the HF.
- Add 2 mL of aqua regia (3:1 HCl:HNO₃) to re-dissolve the residue.^[8]
- Transfer the solution to a 50 mL volumetric flask and dilute to volume with ultrapure water.
- The sample is now ready for analysis.

Protocol 3: Extraction for Antimony Speciation Analysis

This method aims to extract Sb(III) and Sb(V) from solid samples while preserving their oxidation states.^{[6][7]} This is crucial for understanding the toxicity and mobility of antimony.

Procedure:

- Weigh approximately 0.5 g of the sample into a centrifuge tube.
- Add 10 mL of an extracting solution, such as 0.1 M oxalic acid in 1% ascorbic acid or 100 mmol L⁻¹ citric acid in 1% (w/v) ascorbic acid medium.^[7]
- Place the tube in an ultrasonic bath for 30-60 minutes to facilitate extraction.^[9]

- Centrifuge the sample to separate the solid and liquid phases.
- Filter the supernatant through a 0.45 µm syringe filter.[\[10\]](#)
- The extract is now ready for analysis, typically by a hyphenated technique like HPLC-ICP-MS.[\[18\]](#) It is important to analyze the samples as soon as possible, as the stability of antimony species in solution can be a concern.[\[19\]](#)

Quantitative Data Summary

The following tables summarize key quantitative parameters for the digestion and extraction of antimony from various sample matrices.

Table 1: Microwave-Assisted Digestion Parameters

Sample Matrix	Sample Weight (g)	Acid Mixture	Temperature (°C)	Time (min)	Recovery (%)	Reference
PET Plastic	0.1 g	-	200	15	106	[16]
Biological Tissue	0.5 g	70% HNO ₃ (3 mL)	-	-	90	[9]
Hair	0.4 g	70% HNO ₃	-	-	81	[9]
Siliceous/Organic	up to 0.5 g	9 mL HNO ₃ + 3 mL HF	180	15	-	[17]

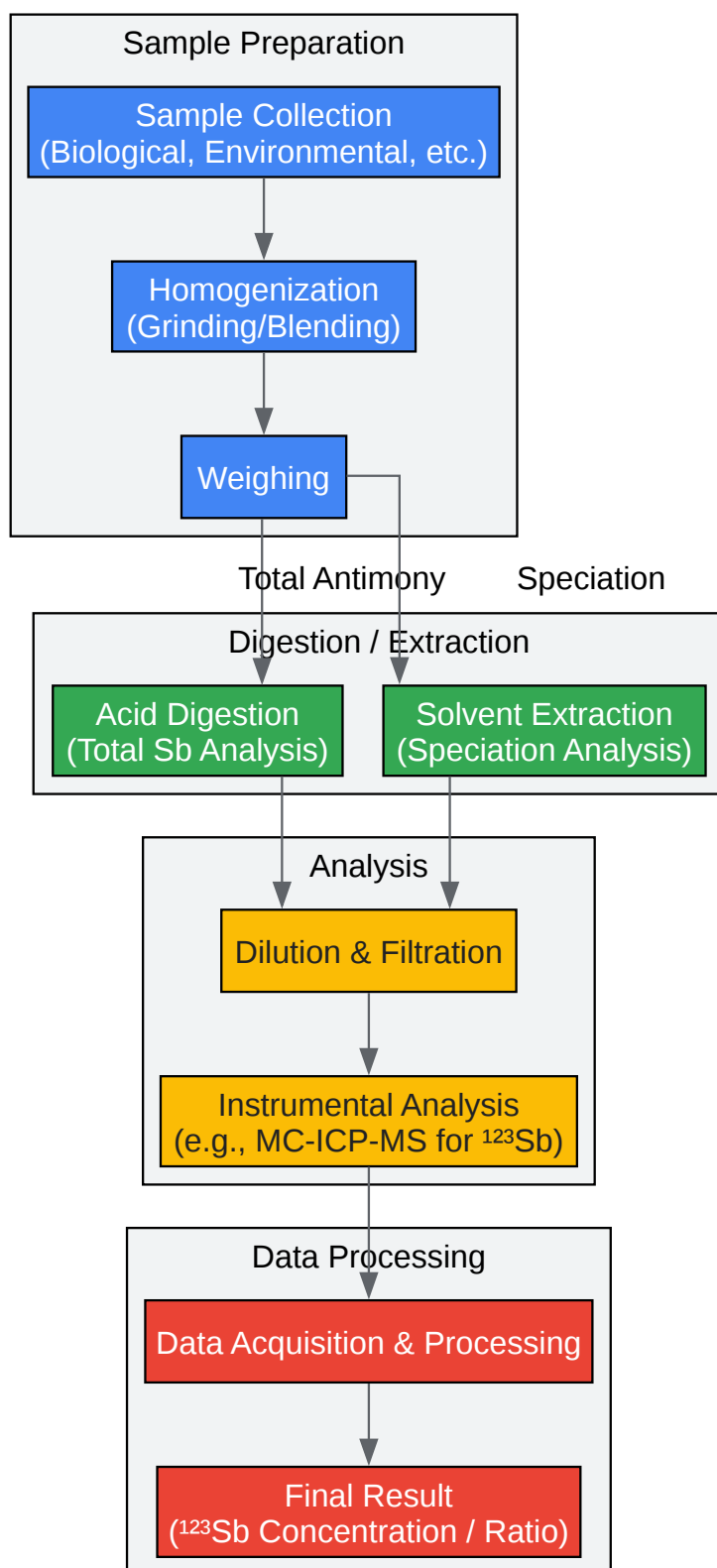
| Biological Samples | - | Diluted HNO₃ | 180 | 15 | - | [\[13\]](#) |

Table 2: Acid Mixtures and Their Applications in Antimony Analysis

Acid/Reagent Mixture	Application	Reference
HNO₃ + H₂O₂	Digestion of organic matrices (biological tissues, plants)	[11] [12] [15]
HNO ₃ + HCl (Aqua Regia)	Re-dissolving residues after HF digestion	[8]
HNO ₃ + HF	Total digestion of silicate-containing samples (soils, sediments)	[1] [17]
Oxalic Acid + Ascorbic Acid	Extraction for speciation analysis in solid samples	[7]

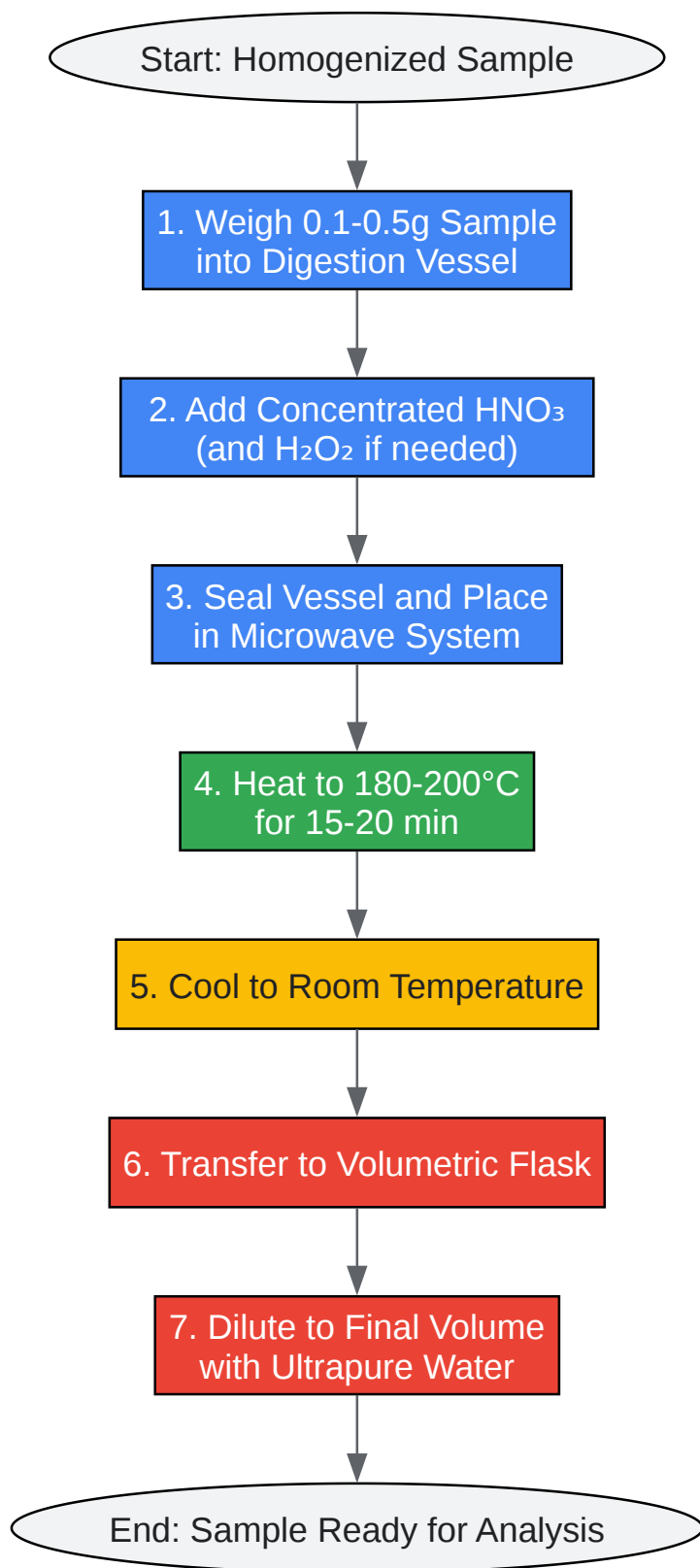
| Citric Acid + Ascorbic Acid | Extraction and stabilization of Sb(III) and Sb(V) |[\[7\]](#) |

Visualizations



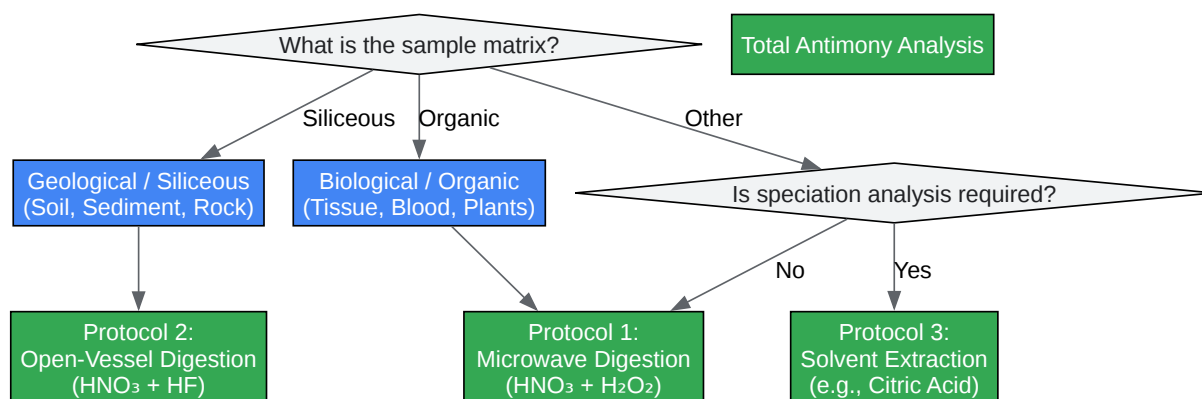
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Caption: General workflow for **Antimony-123** sample preparation and analysis.



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Caption: Workflow for microwave-assisted acid digestion of samples.



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Caption: Decision tree for selecting an appropriate digestion method.

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